

An In-depth Technical Guide to 3-Methyl-3-octanol

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Compound of Interest

Compound Name: 3-Methyl-3-octanol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **3-Methyl-3-octanol**, a tertiary alcohol with applications in flavor chemistry and as a model compound in organic synthesis and material science. Its structural features make it a relevant subject for studies involving steric hindrance and reaction mechanisms pertinent to drug design and development.

Chemical and Physical Properties

3-Methyl-3-octanol, systematically named 3-methyloctan-3-ol, is a chiral organic compound.^[1] It is a clear, colorless liquid at standard conditions.^[1] The following tables summarize its key quantitative properties.

Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₉ H ₂₀ O	[1] [2] [3]
Molecular Weight	144.25 g/mol	[2] [4]
Density	0.822 g/mL at 25 °C	[4] [5] [6]
Boiling Point	127 °C	[4] [5] [6]
Flash Point	72.78 °C (163.0 °F) - closed cup	[4] [7]
Refractive Index	n _{20/D} 1.433	[4] [5]
Water Solubility	495 mg/L at 25 °C (estimated)	[7]
logP (o/w)	2.72770 - 3.132 (estimated)	[5] [7]

Table 2: Identification and Nomenclature

Identifier	Value	Source(s)
IUPAC Name	3-methyloctan-3-ol	[1] [2]
CAS Number	5340-36-3	[2] [4]
EC Number	226-276-4	[4]
InChI Key	JEWXYDDSLPIBBO-UHFFFAOYSA-N	[1] [2] [4]
Canonical SMILES	CCCCCC(C)(CC)O	[4] [8]
Other Names	Amylethylmethylcarbinol, 2-Ethyl-2-heptanol	[2] [3]

Synthesis and Reactivity

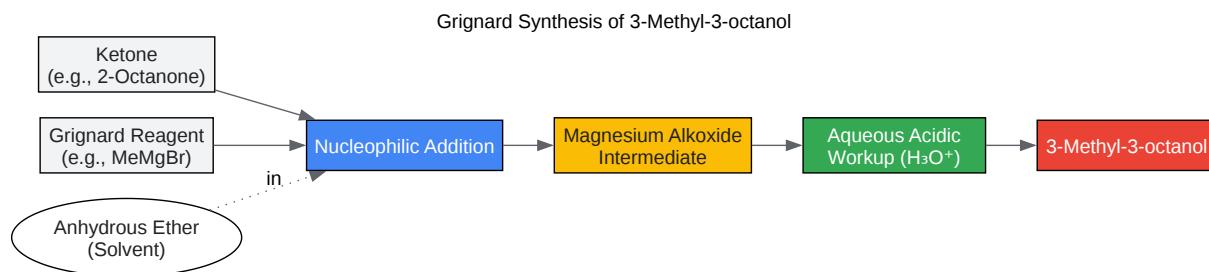
Synthesis

A common and efficient method for the synthesis of tertiary alcohols like **3-Methyl-3-octanol** is the Grignard reaction. This involves the reaction of a ketone with a Grignard reagent. For **3-**

Methyl-3-octanol, two primary routes are viable:

- Route A: Reaction of 2-octanone with methylmagnesium halide.
- Route B: Reaction of butan-2-one with pentylmagnesium halide.

The workflow for this synthesis is depicted below.



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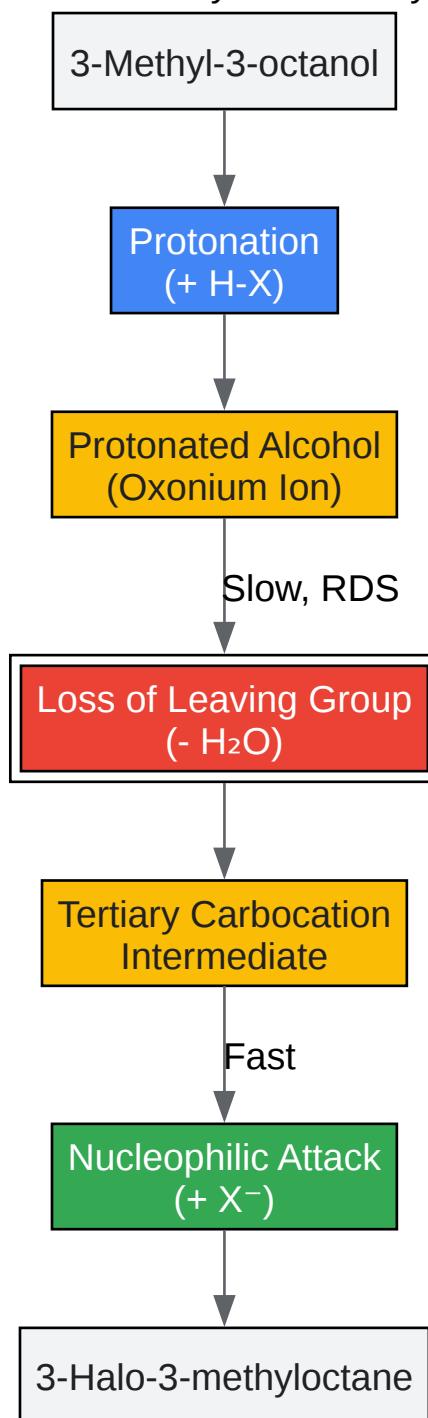
Caption: Workflow for the Grignard synthesis of **3-Methyl-3-octanol**.

Chemical Reactivity

As a tertiary alcohol, **3-Methyl-3-octanol** exhibits characteristic reactivity patterns.

- Resistance to Oxidation: Tertiary alcohols are resistant to oxidation under standard conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached.[9][10] Strong oxidizing agents under harsh conditions will lead to the cleavage of carbon-carbon bonds.
- Nucleophilic Substitution (SN1): In the presence of a strong acid (e.g., HBr, HCl), the hydroxyl group can be protonated to form a good leaving group (water).[11] The subsequent loss of water generates a stable tertiary carbocation, which is then attacked by a nucleophile. This SN1 mechanism is typical for tertiary alcohols.[9][11]

SN1 Reaction Pathway for 3-Methyl-3-octanol

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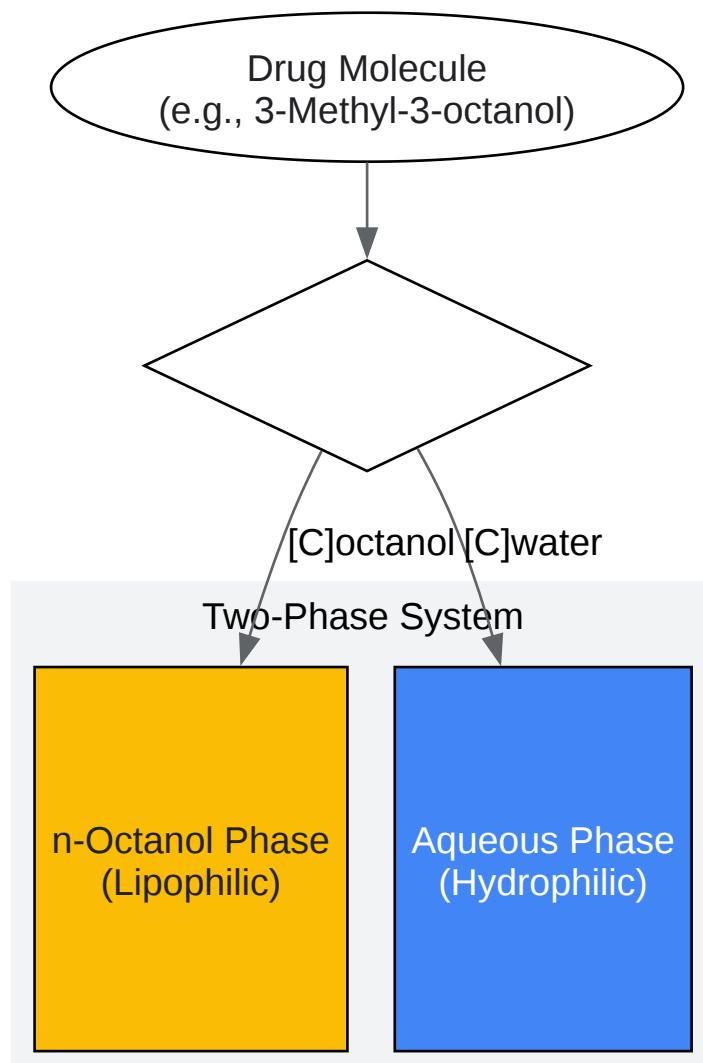
Caption: Generalized SN1 reaction mechanism for a tertiary alcohol.

- Dehydration: When heated with a strong acid catalyst like sulfuric acid, **3-Methyl-3-octanol** can undergo dehydration (elimination of water) to form alkenes, primarily 3-methyl-2-octene and 3-methyl-3-octene, following Zaitsev's rule.[10]

Relevance in Drug Development

While **3-Methyl-3-octanol** is not an active pharmaceutical ingredient, its structure and properties are relevant to drug design and development for several reasons.

- Lipophilicity and logP: The lipophilicity of a drug, often quantified by the n-octanol/water partition coefficient (logP), is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[12] n-Octanol is used as a standard mimic for the lipid bilayer of cell membranes.[12] Understanding the partitioning behavior of molecules like **3-Methyl-3-octanol** provides insight into how structural modifications (e.g., alkyl chain length, branching) affect a compound's ability to cross biological membranes.
- Role of Methyl Groups: The addition of a methyl group is a common strategy in lead optimization during drug design.[13] Methyl groups can influence a molecule's conformation, block metabolic pathways, and enhance binding affinity to target proteins through hydrophobic interactions.[13] The tertiary alcohol motif with its methyl group in **3-Methyl-3-octanol** serves as a simple model for studying these effects.
- Metabolic Stability: The tertiary alcohol group is generally more resistant to metabolic oxidation compared to primary or secondary alcohols.[9][10] This structural feature can be incorporated into drug candidates to increase their metabolic stability and prolong their half-life in the body.



$$\log P = \log ([C]_{\text{octanol}} / [C]_{\text{water}})$$

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Caption: Diagram illustrating the drug partitioning concept for logP determination.

Experimental Protocols

Protocol: Synthesis via Grignard Reaction

Objective: To synthesize **3-Methyl-3-octanol** from 2-octanone and methylmagnesium bromide.

Materials:

- Magnesium turnings

- Iodine crystal (as initiator)
- Bromomethane
- Anhydrous diethyl ether
- 2-Octanone
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

- Grignard Reagent Preparation:
 - Place magnesium turnings and a crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a condenser and a dropping funnel.
 - Add a solution of bromomethane in anhydrous diethyl ether dropwise to the magnesium turnings while stirring. The reaction is initiated when the color of iodine disappears and bubbling is observed.
 - Continue the addition at a rate that maintains a gentle reflux. After addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
- Reaction with Ketone:
 - Cool the Grignard reagent solution in an ice bath.
 - Add a solution of 2-octanone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.
 - After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

- Workup and Purification:
 - Cool the reaction mixture again in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide intermediate.
 - Transfer the mixture to a separatory funnel. Separate the ether layer.
 - Extract the aqueous layer twice with diethyl ether.
 - Combine all organic layers and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate (MgSO_4).
 - Filter to remove the drying agent and remove the solvent by rotary evaporation.
 - The crude product can be purified by fractional distillation under reduced pressure.

Protocol: Determination of n-Octanol/Water Partition Coefficient (Shake-Flask Method)

Objective: To determine the logP value for **3-Methyl-3-octanol**.

Materials:

- **3-Methyl-3-octanol**
- n-Octanol (pre-saturated with water)
- Purified water (pre-saturated with n-octanol)
- Centrifuge tubes or separatory funnels
- Mechanical shaker or vortex mixer
- Centrifuge
- Analytical instrument for quantification (e.g., GC-MS, HPLC-UV)

Procedure:

- Preparation of Phases:
 - Mix equal volumes of n-octanol and purified water in a large container. Shake vigorously for 24 hours to ensure mutual saturation.
 - Allow the phases to separate completely. The upper layer is water-saturated n-octanol, and the lower layer is n-octanol-saturated water.
- Partitioning:
 - Prepare a stock solution of **3-Methyl-3-octanol** in the water-saturated n-octanol.
 - In a centrifuge tube, add a known volume of the n-octanol stock solution and a known volume of the n-octanol-saturated water. The volume ratio should be adjusted based on the expected logP.
 - Seal the tube and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow equilibrium to be reached.
- Phase Separation:
 - Centrifuge the mixture at high speed to ensure complete separation of the two phases.
- Quantification:
 - Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
 - Determine the concentration of **3-Methyl-3-octanol** in each phase using a suitable and pre-calibrated analytical method (e.g., GC-MS).
- Calculation:
 - Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
 - The logP is the base-10 logarithm of P.

Safety and Handling

3-Methyl-3-octanol is classified as a combustible liquid and an irritant.[\[4\]](#)[\[14\]](#) Proper safety precautions are mandatory.

Table 3: GHS Hazard Information

Hazard Class	Code	Description	Source(s)
Skin Irritation	H315	Causes skin irritation	[4] [8]
Eye Irritation	H319	Causes serious eye irritation	[4] [8]
Specific Target Organ Toxicity	H335	May cause respiratory irritation	[4] [8]

Handling Recommendations:

- Use only in a well-ventilated area or under a chemical fume hood.[\[8\]](#)
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[\[4\]](#)[\[14\]](#)
- Keep away from heat, sparks, and open flames.[\[14\]](#)
- Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[8\]](#)

Toxicology Data:

- LD50 (Oral, Rat): 3400 mg/kg[\[5\]](#)
- LD50 (Dermal, Rabbit): >5 g/kg[\[5\]](#)
- It is reported as a skin irritant.[\[5\]](#)[\[6\]](#)

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